Silane, diethenyldimethoxy- Silane, diethenyldimethoxy-
Brand Name: Vulcanchem
CAS No.: 129762-81-8
VCID: VC18361319
InChI: InChI=1S/C6H12O2Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2H2,3-4H3
SMILES:
Molecular Formula: C6H12O2Si
Molecular Weight: 144.24 g/mol

Silane, diethenyldimethoxy-

CAS No.: 129762-81-8

Cat. No.: VC18361319

Molecular Formula: C6H12O2Si

Molecular Weight: 144.24 g/mol

* For research use only. Not for human or veterinary use.

Silane, diethenyldimethoxy- - 129762-81-8

Specification

CAS No. 129762-81-8
Molecular Formula C6H12O2Si
Molecular Weight 144.24 g/mol
IUPAC Name bis(ethenyl)-dimethoxysilane
Standard InChI InChI=1S/C6H12O2Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2H2,3-4H3
Standard InChI Key ZPECUSGQPIKHLT-UHFFFAOYSA-N
Canonical SMILES CO[Si](C=C)(C=C)OC

Introduction

Chemical Structure and Fundamental Properties

Silane, diethenyldimethoxy- belongs to the class of organoalkoxysilanes, featuring two ethenyl (vinyl) groups and two methoxy substituents bonded to a central silicon atom. Its structure is defined by the following attributes:

Molecular Architecture

The compound’s molecular formula C6H12O2Si\text{C}_6\text{H}_{12}\text{O}_2\text{Si} corresponds to a tetrahedral silicon center with:

  • Two ethenyl groups (CH2=CH\text{CH}_2=\text{CH}-) providing unsaturated bonding sites.

  • Two methoxy groups (OCH3\text{OCH}_3) conferring hydrolytic stability and solvolysis reactivity.

This configuration facilitates crosslinking reactions and surface adhesion, critical for coatings and composite materials .

Physicochemical Data

Key properties derived from experimental studies include:

PropertyValueSource
Molecular Weight144.244 g/mol
Exact Mass144.061 Da
PSA (Polar Surface Area)18.46 Ų
LogP (Partition Coefficient)1.17

Notably, data on boiling point, density, and melting point remain unreported in accessible literature, highlighting gaps for future experimental characterization .

Synthesis Methodologies

The synthesis of silane, diethenyldimethoxy- involves strategies common to organosilicon chemistry, though specific protocols are less documented compared to analogs like cyclohexyl methyl dimethoxy silane .

Grignard Reagent-Based Approaches

Drawing parallels to patent CN1532200A , a solvent-free, one-step synthesis could employ:

  • Reactants: Methyl dimethoxy silane, ethenyl halide (e.g., vinyl chloride), and magnesium powder.

  • Catalyst: Trace amounts of transition metal catalysts (e.g., CuI) to accelerate Si–C bond formation.

  • Conditions:

    • N2\text{N}_2 atmosphere to prevent oxidation.

    • Reflux at 80–100°C for 4–6 hours.

    • Gradual addition of ethenyl halide to minimize side reactions.

This method, adapted from cyclohexyl derivative synthesis , could yield diethenyldimethoxy-silane with >80% conversion efficiency, though experimental validation is needed.

Hydrosilylation Routes

Alternative pathways may involve hydrosilylation of acetylene derivatives:

SiH(OCH3)2+2CHCHPt catalystSi(CH2CH2)2(OCH3)2\text{SiH(OCH}_3\text{)}_2 + 2 \text{CH}≡\text{CH} \xrightarrow{\text{Pt catalyst}} \text{Si(CH}_2\text{CH}_2\text{)}_2(\text{OCH}_3\text{)}_2

This reaction leverages platinum complexes to facilitate anti-Markovnikov addition, producing the desired ethenyl groups .

Industrial and Research Applications

Polymer Additives

The compound’s dual ethenyl groups enable copolymerization with vinyl monomers (e.g., styrene, acrylates), enhancing mechanical properties in:

  • Thermoset resins: Improved crosslink density and thermal stability.

  • Elastomers: Increased resistance to ozone and UV degradation .

Surface Modification

As a coupling agent, diethenyldimethoxy-silane bonds inorganic substrates (e.g., glass, metals) to organic polymers via:

  • Hydrolysis of methoxy groups to silanol (Si–OH\text{Si–OH}).

  • Condensation with surface hydroxyls.

  • Radical-initiated grafting of ethenyl moieties to polymer matrices .

This mechanism is critical in dental composites and anti-corrosion coatings .

Precursor for Functional Materials

The compound serves as a building block for:

  • Silsesquioxanes: Cage-like structures for low-κ dielectrics in microelectronics.

  • Hybrid organic-inorganic frameworks: Tunable porosity for gas storage .

Future Research Directions

  • Experimental Characterization: Determination of thermophysical properties (e.g., TbT_b, ρ\rho).

  • Green Synthesis: Development of solvent-less, catalytic methods to reduce waste .

  • Advanced Applications: Exploration in biomedical devices (e.g., drug-eluting coatings).

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